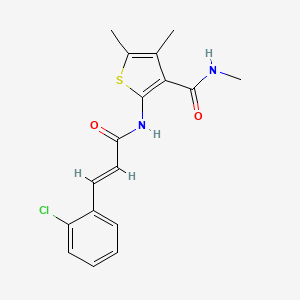

![molecular formula C14H17NO4S B2745542 N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide CAS No. 1235269-48-3](/img/structure/B2745542.png)

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

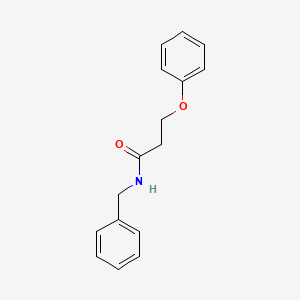

- N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C14H17NO4S .

- It contains a furan ring and a sulfonamide group, which imparts specific chemical properties.

Synthesis Analysis

- The synthesis of this compound involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide.

- Treatment of the latter with excess P2S5 in anhydrous toluene yields the corresponding carbothioamide.

- Oxidation of the carbothioamide with potassium ferricyanide in alkaline medium produces 2-(furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine.

Molecular Structure Analysis

- The compound consists of a furan ring and a thiazolo-pyridine ring.

- The furan ring is attached to the thiazole ring at the 2-position.

Chemical Reactions Analysis

- The product undergoes electrophilic substitution reactions, such as nitration, bromination, hydroxymethylation, formylation, and acylation.

- Substituents enter exclusively the 5-position of the furan ring.

Physical And Chemical Properties Analysis

- Density: 1.2±0.1 g/cm³

- Boiling Point: 229.0±0.0 °C at 760 mmHg

- Flash Point: 103.0±20.4 °C

- Polar Surface Area: 50 Ų

- Molar Refractivity: 34.3±0.3 cm³

- Solubility: Highly soluble in water and other polar solvents.

科学的研究の応用

Corrosion Inhibition : Sulfonamides have been studied for their effectiveness in corrosion inhibition. For instance, organic compounds containing sulfonamide groups have shown promising results as inhibitors for mild steel corrosion in acidic mediums. These compounds, through electrochemical analysis and surface examination methods like SEM, have demonstrated the ability to form protective layers on metal surfaces, thus preventing corrosion (Singaravelu & Bhadusha, 2022).

Catalytic Applications : Research has explored the use of sulfonamides in catalytic processes, such as rhodium-catalyzed oxidative C–H/C–H cross-coupling reactions. These processes involve the formation of complex molecules from simpler ones, indicating sulfonamides' role in facilitating chemical transformations that are valuable in drug discovery and materials science (Ran et al., 2018).

Synthetic Organic Chemistry : Sulfonamides have been utilized in the synthesis of complex organic compounds. For example, the construction of 2-sulfonylbenzo[b]furans from accessible starting materials showcases the versatility of sulfonamides in synthetic organic chemistry, providing a pathway to compounds that could have pharmaceutical relevance (Li & Liu, 2014).

Drug Discovery and Development : Sulfonamide compounds have been evaluated for their antitumor properties in cell-based screens. Compounds within this class have been identified as potential cell cycle inhibitors, with some advancing to clinical trials. These findings underscore sulfonamides' potential in developing new therapeutic agents for treating cancer (Owa et al., 2002).

Material Science : In addition to pharmaceutical applications, sulfonamides have shown potential in materials science. For instance, their use in the synthesis of polymers and coatings that offer specific properties like corrosion resistance or specific optical properties indicates their utility beyond conventional medicinal applications.

Safety And Hazards

- Safety information is not provided in the available data.

- Always follow proper handling and storage procedures for chemical compounds.

将来の方向性

- Investigate the compound’s potential biological activities and therapeutic applications.

- Explore selective suppression of Hsp90 isoforms or disruption of Hsp90-co-chaperone interactions.

Please note that this analysis is based on available data, and further research may reveal additional insights. If you need more detailed information, consider consulting scientific literature or experts in the field12

特性

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-11(10-12-6-5-9-19-12)15-20(16,17)14-8-4-3-7-13(14)18-2/h3-9,11,15H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIRBCDBBKSMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)

![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)

![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2745477.png)

![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)